2-(3-Methylcyclobutyl)-1,3-oxazole chemical structure and properties
2-(3-Methylcyclobutyl)-1,3-oxazole chemical structure and properties
Executive Summary
This technical guide analyzes 2-(3-Methylcyclobutyl)-1,3-oxazole , a specialized heterocyclic building block that combines the aromatic, weakly basic properties of the 1,3-oxazole ring with the sterically defined, lipophilic 3-methylcyclobutyl moiety. In modern drug discovery, this scaffold serves as a critical bioisostere for phenyl, tert-butyl, or cyclohexyl groups, offering improved metabolic stability and precise vector orientation for ligand-protein interactions.
This document details the structural stereochemistry (cis/trans isomerism), calculated physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this moiety.
Structural Architecture & Stereochemistry
The molecule consists of a 1,3-oxazole ring substituted at the C2 position by a 3-methylcyclobutyl group. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This pucker creates distinct stereochemical consequences for the substituents.
Stereoisomerism: The Critical Vector
The 3-methylcyclobutyl group introduces geometric isomerism based on the relative orientation of the methyl group at C3 and the oxazole ring at C1 of the cyclobutane.
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Cis-Isomer: The methyl group and the oxazole ring are on the same side of the general plane of the cyclobutane ring. This isomer typically exhibits a "U-shape" or folded conformation in solution.
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Trans-Isomer: The substituents are on opposite sides. This isomer presents a linear, extended vector, often mimicking the para-substitution pattern of a phenyl ring but with a distinct sp³ character and lower lipophilicity.
Medicinal Chemistry Insight: The trans-isomer is frequently preferred in scaffold hopping exercises to replace para-substituted aromatics, providing a rigid linker that projects substituents roughly 180° apart while reducing the aromatic ring count (Fsp³ enrichment).
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the stereochemical relationship.
Figure 1: Structural connectivity and stereochemical divergence of the 2-(3-methylcyclobutyl)oxazole scaffold.
Physicochemical Profile
The replacement of a phenyl ring with a cyclobutyl-oxazole moiety significantly alters the physicochemical landscape of a drug candidate.
| Property | Value (Predicted) | Context & Causality |
| Molecular Formula | C₈H₁₁NO | Low molecular weight fragment (MW ~137.18). |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity. The oxazole oxygen lowers LogP relative to a pure cycloalkyl analog. |
| TPSA | ~26 Ų | Contributed by the oxazole nitrogen (acceptor) and oxygen. Good permeability profile. |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | The oxazole nitrogen is weakly basic. It will remain uncharged at physiological pH (7.4), ensuring membrane permeability. |
| H-Bond Acceptors | 2 | Nitrogen (sp²) and Oxygen (sp²). |
| H-Bond Donors | 0 | Lacks NH/OH groups, reducing desolvation penalties during binding. |
| Metabolic Stability | High | The cyclobutane ring is generally resistant to P450 oxidation compared to alkyl chains. The oxazole ring is stable but can undergo ring opening under extreme acidic conditions. |
Synthetic Methodologies
Synthesizing 2-(3-methylcyclobutyl)-1,3-oxazole requires constructing the oxazole ring onto the pre-formed cyclobutane skeleton. The starting material of choice is 3-methylcyclobutanecarboxylic acid .
Route A: Oxidative Cyclization (High Throughput)
This route is preferred for generating the unsubstituted oxazole ring from the primary amide.
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Amide Formation: Convert 3-methylcyclobutanecarboxylic acid to its primary amide using standard coupling (EDC/NH₄Cl) or via the acid chloride.
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Cyclization: React the amide with vinylene carbonate or an alpha-halo acetaldehyde equivalent (like bromoacetaldehyde diethyl acetal) under acidic conditions, or use metal-catalyzed oxidative cyclization.
Route B: Robinson-Gabriel Synthesis (Classical)
Ideal if substitution at the 5-position of the oxazole is also desired (using alpha-amino ketones).
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Activation: 3-Methylcyclobutanecarboxylic acid is converted to an acyl chloride.
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Acylation: Reaction with an alpha-amino ketone (or amino acid precursor).[1]
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Dehydration: Cyclodehydration using POCl₃ or Burgess reagent to close the oxazole ring.
Experimental Protocol: Synthesis via Amide-Acetal Condensation
Note: This protocol describes the formation of the parent oxazole ring.
Reagents: 3-Methylcyclobutanecarboxamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), p-Toluenesulfonic acid (pTsOH, cat.), Toluene/Acetic Acid.
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Setup: Charge a reaction vessel with 3-methylcyclobutanecarboxamide (10 mmol) and bromoacetaldehyde diethyl acetal (15 mmol) in DMF (dimethylformamide).
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Heating: Heat the mixture to 120°C for 4 hours. (Alternatively, use a microwave reactor at 140°C for 30 mins).
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Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acid byproducts.
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Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
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Validation: Confirm structure via ¹H-NMR (Oxazole protons appear as singlets/doublets around δ 7.0-8.0 ppm) and LC-MS (M+H = 138).
Synthetic Pathway Diagram
Figure 2: Primary synthetic route from the carboxylic acid precursor.
Medicinal Chemistry Applications
Bioisosteric Replacement
The 2-(3-methylcyclobutyl)oxazole unit is a powerful bioisostere for:
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Benzamides: The oxazole mimics the amide bond geometry while the cyclobutane mimics the phenyl ring's bulk without the pi-stacking capability.
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Tert-butyl groups: The 3-methylcyclobutyl group provides similar steric bulk but with a defined vector, allowing for probing of hydrophobic pockets with greater specificity.
Metabolic Stability (MetID)
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Oxazole Ring: Generally stable to hydrolysis. The C2 position is the most vulnerable to nucleophilic attack, but the cyclobutyl group provides steric shielding.
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Cyclobutane: Unlike flexible alkyl chains (n-butyl, n-pentyl), the cyclobutane ring restricts the number of conformations available to metabolic enzymes (CYP450), often reducing the rate of oxidative clearance.
Fragment-Based Drug Discovery (FBDD)
This molecule is an excellent "fragment" (MW < 150) for screening.
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Growth Vectors: The C4 and C5 positions of the oxazole ring can be functionalized (via C-H activation or halogenation) to grow the fragment into a lead compound.
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Solubility: The presence of the oxazole oxygen and nitrogen improves aqueous solubility compared to purely carbocyclic fragments.
References
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. Retrieved from [Link][2]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (PMC). Retrieved from [Link]
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2-Methyl-1,3-oxazole Structure and Properties. PubChem. Retrieved from [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Retrieved from [Link]
